Bis(2-methylphenyl)(4-methylphenyl)phosphane
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Overview
Description
Bis(2-methylphenyl)(4-methylphenyl)phosphane is an organophosphorus compound that features a phosphorus atom bonded to three aryl groups: two 2-methylphenyl groups and one 4-methylphenyl group. This compound is part of the broader class of tertiary phosphines, which are widely used in various chemical reactions and industrial applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylphenyl)(4-methylphenyl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the reaction of chlorodiphenylphosphine with 2-methylphenylmagnesium bromide and 4-methylphenylmagnesium bromide can yield the desired phosphane . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of tertiary phosphines like this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylphenyl)(4-methylphenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Coordination: The compound can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have various applications in catalysis and material science.
Scientific Research Applications
Bis(2-methylphenyl)(4-methylphenyl)phosphane has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of Bis(2-methylphenyl)(4-methylphenyl)phosphane involves its ability to donate electron density through the phosphorus atom. This electron-donating property makes it an effective ligand in coordination chemistry, where it can stabilize metal centers and facilitate catalytic reactions. The molecular targets and pathways involved depend on the specific application, such as the type of metal center it coordinates with in catalysis.
Comparison with Similar Compounds
Similar Compounds
Bis(2-methylphenyl)(phenyl)phosphine: Similar structure but with one phenyl group instead of a 4-methylphenyl group.
Bis(2-methoxyphenyl)phosphine: Contains methoxy groups instead of methyl groups, affecting its electronic properties.
Bis(4-methylphenyl)phenylphosphine: Similar to Bis(2-methylphenyl)(4-methylphenyl)phosphane but with different positional isomers.
Uniqueness
This compound is unique due to the combination of 2-methylphenyl and 4-methylphenyl groups, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and the types of complexes it forms with metals, making it suitable for specific catalytic applications.
Properties
CAS No. |
66186-00-3 |
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Molecular Formula |
C21H21P |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
bis(2-methylphenyl)-(4-methylphenyl)phosphane |
InChI |
InChI=1S/C21H21P/c1-16-12-14-19(15-13-16)22(20-10-6-4-8-17(20)2)21-11-7-5-9-18(21)3/h4-15H,1-3H3 |
InChI Key |
ZXPUUVDAPGVBPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=CC=C2C)C3=CC=CC=C3C |
Origin of Product |
United States |
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